1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol
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Overview
Description
1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol is an organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the pyrimidine ring. Finally, reduction of the keto group using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride results in the formation of the desired ethanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylacetaldehyde or 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylacetic acid.
Reduction: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylmethanol
- 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylpropanol
- 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylbutanol
Comparison: 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and an ethanol moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the ethanol group may enhance its solubility and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9,13,16H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZMQADLRAVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340488 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185848-10-6 |
Source
|
Record name | α-(4-Methoxyphenyl)-4-pyrimidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185848-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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